1-Octylpyridinium bromide
Overview
Description
1-Octylpyridinium bromide (OPB) is a quaternary ammonium salt that is used as an ionic surfactant in a variety of applications. It is a colorless, water-soluble compound with a molecular weight of 265.2 g/mol. OPB is an important surfactant used in many different industries, including pharmaceuticals, cosmetics, and food. OPB has a number of properties that make it a useful surfactant, including its low toxicity, good solubility in both water and organic solvents, and its amphiphilic nature.
Scientific Research Applications
Scalable Synthesis of Ionic Liquids
1-Octylpyridinium bromide has been synthesized in stirred and microstructured reactors, demonstrating its potential for large-scale production. This research is significant for the scalable synthesis of ionic liquids, a class of compounds with numerous industrial applications (Iken et al., 2012).
Molecular Interaction Studies
The molecular interactions between this compound and amino acids/glycyl dipeptides have been explored using various physical methods. This research enhances our understanding of the behavior of ionic liquids in biological systems (Yan et al., 2020).
Cation-Anion Interactions
Studies using X-ray photoelectron spectroscopy have investigated how methylation affects the electronic environment of the pyridinium cation in compounds like this compound. This research contributes to our knowledge of ionic interactions in various chemical environments (Men et al., 2020).
Application in Absorption Refrigeration Technology
The thermodynamic and physicochemical properties of this compound solutions have been studied for potential use in absorption refrigeration technology. This highlights its potential as a working fluid in industrial applications (Królikowska et al., 2019).
Biodegradability and Environmental Impact
Research on the biodegradability of this compound has provided insights into its environmental impact and potential for use in green chemistry. This is crucial for developing environmentally friendly industrial chemicals (Docherty et al., 2010).
Sample Preservation for Metagenomic Analyses
This compound-based methods have been developed for room temperature storage and transport of fecal samples, facilitating large-scale metagenomic studies and sample collection in remote areas (Han et al., 2018).
Thermochemistry of Ionic Liquids
Studies on the thermochemical properties of alkyl pyridinium bromide ionic liquids, including this compound, provide valuable data for applications requiring thermal stability and energy transfer (Tong et al., 2010).
Electrodeposition of Nanostructures
Research into the electrodeposition of nanostructures using ionic liquids, including this compound, shows potential for manufacturing nanoscale materials (Szymczak et al., 2012).
Mechanism of Action
Target of Action
N-Octylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are known to be structurally diverse and have been found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Biochemical Pathways
Pyridinium salts, in general, are known to play a role in a wide range of research topics, including their applications in materials science and biological issues related to gene delivery .
Result of Action
N-Octylpyridinium bromide has been found to enable the preservation of the bacterial composition in fecal samples transported and stored at room temperature for up to at least 14 days . This suggests that N-Octylpyridinium bromide may have a stabilizing effect on bacterial compositions, which could be a significant result of its action.
Action Environment
N-Octylpyridinium bromide has been shown to be effective in preserving bacterial composition in fecal samples even when transported and stored at room temperature . This suggests that N-Octylpyridinium bromide is stable and retains its efficacy under these conditions.
Biochemical Analysis
Cellular Effects
N-Octylpyridinium bromide has been used as a stabilizer for the preservation of bacterial composition in fecal samples transported and stored at room temperature This suggests that it may have effects on bacterial cells, possibly influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a pyridinium salt, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
N-Octylpyridinium bromide has been found to enable the preservation of bacterial composition in fecal samples transported and stored at room temperature for up to at least 14 days This suggests that it has good stability and does not degrade quickly
properties
IUPAC Name |
1-octylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPCMOUFKLBCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883861 | |
Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2534-66-9 | |
Record name | Octylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2534-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-octylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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